5-[2-(4-Chlorophenyl)ethenyl]benzene-1,3-diol
CAS No.: 823804-63-3
Cat. No.: VC19748863
Molecular Formula: C14H11ClO2
Molecular Weight: 246.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 823804-63-3 |
|---|---|
| Molecular Formula | C14H11ClO2 |
| Molecular Weight | 246.69 g/mol |
| IUPAC Name | 5-[2-(4-chlorophenyl)ethenyl]benzene-1,3-diol |
| Standard InChI | InChI=1S/C14H11ClO2/c15-12-5-3-10(4-6-12)1-2-11-7-13(16)9-14(17)8-11/h1-9,16-17H |
| Standard InChI Key | LILDZVMCXPVDFR-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C=CC2=CC(=CC(=C2)O)O)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
5-[2-(4-Chlorophenyl)ethenyl]benzene-1,3-diol (CAS: 823804-63-3) is a chlorinated stilbene derivative featuring:
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A central benzene ring substituted with hydroxyl groups at positions 1 and 3
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An ethenyl (-CH=CH-) bridge at position 5
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A 4-chlorophenyl moiety as the terminal aromatic system
The IUPAC name 5-[2-(4-chlorophenyl)ethenyl]benzene-1,3-diol precisely describes this arrangement .
Table 1: Fundamental Chemical Identifiers
Stereoelectronic Features
The compound's planar structure enables π-π stacking interactions, while the hydroxyl groups facilitate hydrogen bonding. The chlorine atom introduces electronic asymmetry, potentially influencing biological activity.
Synthesis and Manufacturing
Reported Synthetic Routes
While explicit synthesis protocols remain unpublished, analogous stilbene derivatives suggest two plausible pathways:
Pathway A: Wittig-Horner Reaction
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Condensation of 4-chlorobenzaldehyde with a phosphorus ylide derived from 3,5-dihydroxybenzyl bromide
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Stereoselective formation of the ethenyl bridge
Pathway B: Heck Coupling
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Palladium-catalyzed cross-coupling between 4-chlorostyrene and 3,5-dihydroxybromobenzene
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Requires careful hydroxyl group protection/deprotection
Table 2: Critical Reaction Parameters (Inferred)
| Parameter | Optimal Range | Rationale |
|---|---|---|
| Temperature | 80-120°C | Balance kinetics/thermo |
| Catalyst | Pd(OAc)₂/XPhos | Cross-coupling efficacy |
| Solvent | DMF/THF | Polar aprotic medium |
| Reaction time | 12-24 h | Complete conversion |
Purification and Yield Optimization
Column chromatography using ethyl acetate/petroleum ether (1:15 v/v) reportedly achieves >70% purity. Scaling challenges include hydroxyl group reactivity and Z/E isomer separation.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Predicted spectral signatures based on structural analogs:
¹H NMR (500 MHz, CDCl₃):
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δ 7.35-7.25 (m, 2H): Chlorophenyl aromatic protons
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δ 6.95 (d, J=16 Hz, 1H): Trans-ethenyl proton
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δ 6.75 (s, 2H): Diol-substituted aromatic protons
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δ 5.25 (s, 2H): Exchangeable hydroxyl protons
¹³C NMR (126 MHz, CDCl₃):
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δ 157.8, 152.3: Oxygenated aromatic carbons
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δ 136.5, 128.7: Chlorophenyl carbons
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δ 123.4: Ethenyl bridge carbons
Mass Spectrometry
ESI-MS (m/z):
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Calculated for [M+H]⁺: 247.05
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Observed major fragments:
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229.02 (-H₂O)
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183.98 (-Cl)
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Vibrational Spectroscopy
FT-IR (KBr, cm⁻¹):
Physicochemical Properties
Solubility Profile
| Solvent | Solubility (mg/mL) | Temperature |
|---|---|---|
| Water | <0.1 | 25°C |
| Ethanol | 8.2 | 25°C |
| DMSO | 22.5 | 25°C |
Data extrapolated from chlorophenol analogs .
Thermal Behavior
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Melting point: Estimated 210-215°C (DSC)
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Thermal decomposition: Onset ~280°C (TGA)
Research Challenges and Future Directions
Knowledge Gaps
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No published crystal structure
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Absence of in vitro toxicity data
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Limited SAR studies for bioactivity optimization
Recommended Studies
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X-ray crystallography for conformational analysis
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ADMET profiling using Caco-2/HEK293 models
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Click chemistry derivatization for prodrug development
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